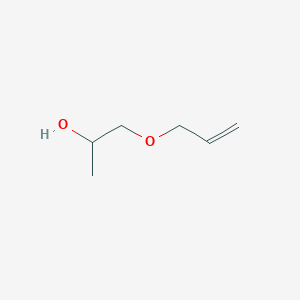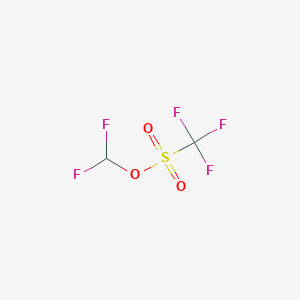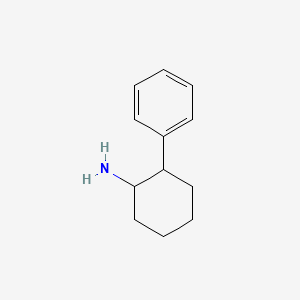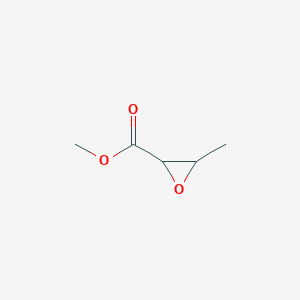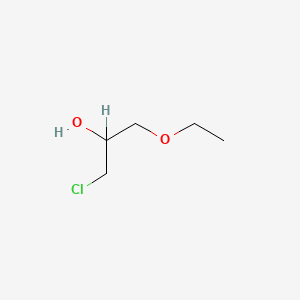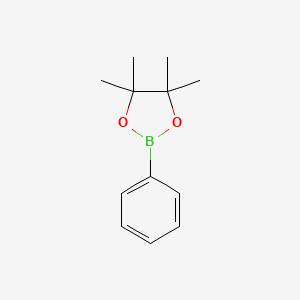
4,4,5,5-四甲基-2-苯基-1,3,2-二氧杂环硼烷
概述
描述
OSM-S-460 是一种氨基噻吩嘧啶类化合物,是开放式疟疾项目的一部分。 该化合物已显示出对疟疾寄生虫,特别是恶性疟原虫具有良好的活性,恶性疟原虫是造成最严重形式的疟疾的病原体 .
科学研究应用
OSM-S-460 具有广泛的科学研究应用,包括:
化学: 用作合成其他化合物的构建块。
生物学: 研究其对生物系统的效果,特别是其抗疟疾活性。
医学: 研究其作为抗疟疾治疗剂的潜力。
工业: 用于开发新药和化学工艺.
作用机制
OSM-S-460 的作用机制涉及抑制恶性疟原虫天冬酰胺 tRNA 合成酶。这种酶对寄生虫的蛋白质合成至关重要。 OSM-S-460 作为一种前抑制剂起作用,与酶形成共价加合物,从而阻止其活性,导致蛋白质翻译抑制和氨基酸饥饿反应的激活 .
准备方法
合成路线和反应条件
OSM-S-460 的合成涉及噻吩嘧啶骨架的构建。 其中一个关键步骤是氯化噻吩嘧啶酮的锂化/卤化,它在保持约 50% 的可行产率的同时引入了所需的官能团 . 然后在 120°C 密封管中使用氢氧化铵溶液在 4 位引入胺 .
工业生产方法
虽然没有详细说明 OSM-S-460 的具体工业生产方法,但总体方法将涉及扩大上述合成路线的规模。这将包括优化反应条件以确保高产率和纯度,以及实施强大的纯化技术,如色谱法。
化学反应分析
反应类型
OSM-S-460 经历各种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。
还原: 这种反应涉及添加氢或去除氧。
取代: 这种反应涉及用另一个官能团取代一个官能团。
常用试剂和条件
氧化: 常用的试剂包括高锰酸钾和过氧化氢。
还原: 常用的试剂包括氢化锂铝和硼氢化钠。
取代: 常用的试剂包括卤素和亲核试剂,在碱性或酸性条件下。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生亚砜或砜,而还原可能会产生胺或醇。
相似化合物的比较
类似化合物
OSM-S-106: 另一种具有类似抗疟疾活性的氨基噻吩嘧啶类化合物.
TCMDC-135294: 一种从 GSK 文库中鉴定的结构相关的化合物.
独特性
OSM-S-460 的独特之处在于其特定的作用机制,靶向恶性疟原虫的天冬酰胺 tRNA 合成酶。 这使其成为克服现有抗疟疾药物耐药性的有希望的候选者 .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCYBZPQDOFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341152 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24388-23-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

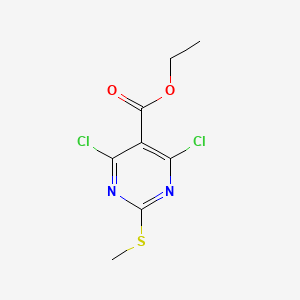
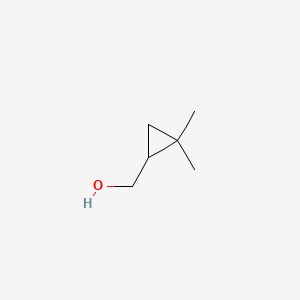
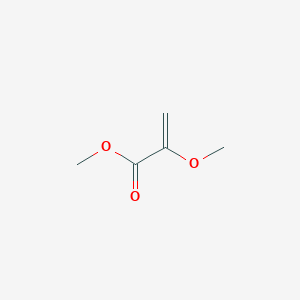
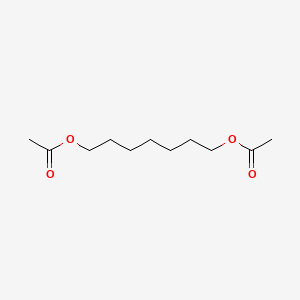

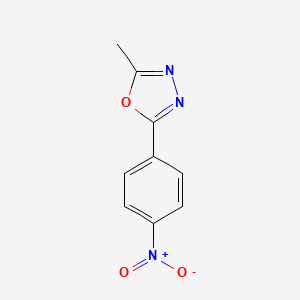

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
